molecular formula C23H19N3O4 B11301151 2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11301151
M. Wt: 401.4 g/mol
InChI Key: BLLVJWOIWBOMHL-UHFFFAOYSA-N
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Description

2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to active sites of enzymes or receptors . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O4/c27-21(24-17-9-3-1-4-10-17)15-29-20-14-8-7-13-19(20)23-25-22(30-26-23)16-28-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,24,27)

InChI Key

BLLVJWOIWBOMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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